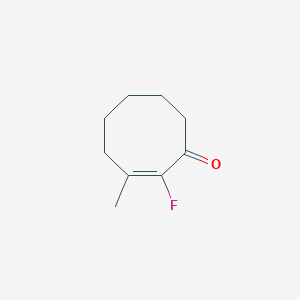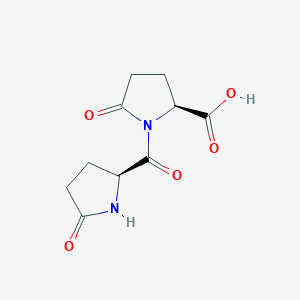
2-(Tertbutyldimethylsilyloxy)-8-aminonaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Tertbutyldimethylsilyloxy)-8-aminonaphthalene is an organic compound that features a naphthalene core substituted with a tert-butyldimethylsilyloxy group at the 2-position and an amino group at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tertbutyldimethylsilyloxy)-8-aminonaphthalene typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction proceeds via the formation of a silyl ether, which is a stable intermediate. The amino group can be introduced through nucleophilic substitution reactions using appropriate amine precursors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer efficient and sustainable methods for introducing tert-butoxycarbonyl groups into organic compounds . These systems provide better control over reaction conditions and scalability compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
2-(Tertbutyldimethylsilyloxy)-8-aminonaphthalene undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The tert-butyldimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) are used for the deprotection of silyl ethers.
Major Products Formed
The major products formed from these reactions include various substituted naphthalene derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-(Tertbutyldimethylsilyloxy)-8-aminonaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Tertbutyldimethylsilyloxy)-8-aminonaphthalene involves its ability to act as both an aldol donor and acceptor in stereocontrolled reactions . The tert-butyldimethylsilyloxy group provides stability to the molecule, allowing it to participate in various chemical transformations. The amino group can interact with molecular targets, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(Tertbutyldimethylsilyloxy)ethanol: Similar in structure but with an ethanol backbone.
2-(Tertbutyldimethylsilyloxy)acetaldehyde: Features an acetaldehyde group instead of an amino group.
2-(Tertbutyldimethylsilyloxy)ethoxyethanamine: Contains an ethoxyethanamine moiety.
Uniqueness
2-(Tertbutyldimethylsilyloxy)-8-aminonaphthalene is unique due to its naphthalene core, which provides a rigid and planar structure. This rigidity enhances its stability and makes it suitable for applications requiring precise molecular interactions. The presence of both tert-butyldimethylsilyloxy and amino groups allows for versatile chemical modifications and functionalization .
Properties
IUPAC Name |
7-[tert-butyl(dimethyl)silyl]oxynaphthalen-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NOSi/c1-16(2,3)19(4,5)18-13-10-9-12-7-6-8-15(17)14(12)11-13/h6-11H,17H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKQEQNLZDBKQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=CC=C2N)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30446558 |
Source


|
| Record name | 2-(tertbutyldimethylsilyloxy)-8-aminonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
402924-93-0 |
Source


|
| Record name | 2-(tertbutyldimethylsilyloxy)-8-aminonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30446558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{[(2R)-6-oxopiperidin-2-yl]methyl}carbamate](/img/structure/B13450696.png)










![1-[(Phenylsulfanyl)methyl]cyclopentan-1-ol](/img/structure/B13450744.png)

